molecular formula C23H32N4O3 B5976156 3-[1-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide

3-[1-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide

Cat. No.: B5976156
M. Wt: 412.5 g/mol
InChI Key: FMQZJHKPGUVOHX-UHFFFAOYSA-N
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Description

3-[1-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a piperidine ring, and a substituted phenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring is often formed via the hydrogenation of pyridine or through cyclization reactions involving amines and aldehydes.

    Coupling Reactions: The pyrazole and piperidine rings are then coupled using a carbonylation reaction, often facilitated by a palladium catalyst.

    Final Assembly: The final step involves the coupling of the intermediate with 4-methoxy-2-methylphenylpropanamide under conditions that promote amide bond formation, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the phenyl ring.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-N-(4-methoxyphenyl)propanamide
  • 3-[1-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-N-(2-methylphenyl)propanamide

Uniqueness

The uniqueness of 3-[1-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methoxy and methyl groups on the phenyl ring can lead to distinct interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

3-[1-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3/c1-5-19-16(3)22(26-25-19)23(29)27-12-6-7-17(14-27)8-11-21(28)24-20-10-9-18(30-4)13-15(20)2/h9-10,13,17H,5-8,11-12,14H2,1-4H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQZJHKPGUVOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(=O)N2CCCC(C2)CCC(=O)NC3=C(C=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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